Thermal Decomposition Onset: Primary‑Amine vs. Dialkyl‑Dithiocarbamate Nickel Complexes
The primary‑amine complex [Ni{S₂CN(H)Hex}₂] decomposes rapidly at ca. 100 °C in the condensed phase, even in the absence of free amine solvent [1]. In stark contrast, the commonly used dialkyl‑dithiocarbamate [Ni(S₂CNBuⁱ₂)₂] is stable to high temperatures and undergoes solvothermal decomposition only at 145 °C in oleylamine or at 120 °C in n‑hexylamine via prior amide‑exchange [1]. The ca. 45 °C lower onset temperature of the primary‑amine complex enables low‑temperature solution processing that is inaccessible with dialkyl analogs.
| Evidence Dimension | Thermal decomposition onset temperature |
|---|---|
| Target Compound Data | Ca. 100 °C (rapid decomposition in condensed phase) |
| Comparator Or Baseline | [Ni(S₂CNBuⁱ₂)₂]: stable; solvothermal decomposition at 145 °C (oleylamine) or 120 °C (n‑hexylamine) |
| Quantified Difference | ≥ 45 °C lower decomposition onset for the primary‑amine complex relative to the dialkyl‑analog solution‑phase decomposition |
| Conditions | TGA/DSC and solvothermal studies; Chemistry of Materials 2014, 26, 6281‑6292 |
Why This Matters
A 45 °C lower decomposition threshold expands the compatible solvent and substrate scope for low‑temperature deposition of nickel sulfide thin films or nanoparticles, reducing thermal budget and enabling processing on temperature‑sensitive substrates.
- [1] Hollingsworth, N. et al. (2014). Chemistry of Materials, 26(21), 6281‑6292. View Source
